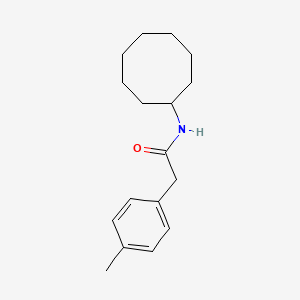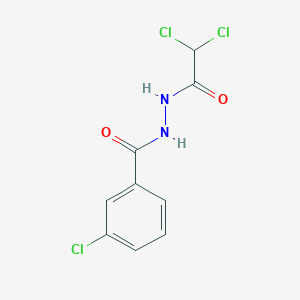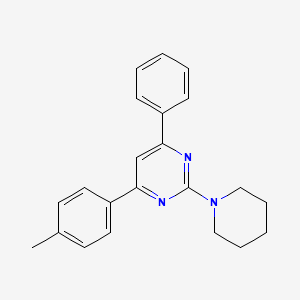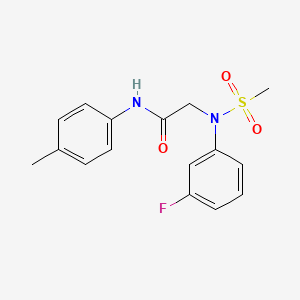![molecular formula C17H18N2O2 B5695711 N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a derivative of the naturally occurring compound parthenolide, which is found in feverfew, a plant commonly used in traditional medicine. DMAPT has shown promise in preclinical studies as a potential treatment for cancer, inflammation, and other diseases.
作用机制
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide exerts its effects by targeting multiple signaling pathways involved in tumor growth and inflammation. One of the primary targets of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and cancer. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate it.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer, N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
实验室实验的优点和局限性
One advantage of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it is a small molecule inhibitor that can be easily synthesized and modified for use in preclinical studies. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have a broad range of therapeutic applications, making it a promising candidate for the development of new drugs. However, one limitation of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is that it has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are many potential future directions for research on N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide. One area of interest is the development of new derivatives and analogs of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide with improved efficacy and safety profiles. Another area of interest is the development of combination therapies that combine N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide with other drugs to enhance its therapeutic effects. Additionally, more research is needed to understand the mechanisms of action of N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide and its potential effects on other signaling pathways involved in cancer and inflammation.
合成方法
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide can be synthesized using a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of 2-methylbenzoyl chloride with dimethylamine followed by the addition of 4-aminobenzoic acid. The resulting product is then purified using column chromatography.
科学研究应用
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the growth and survival of cancer cells by targeting multiple signaling pathways involved in tumor growth and progression. N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-4-5-7-15(12)16(20)18-14-10-8-13(9-11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGTJNEOAVIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
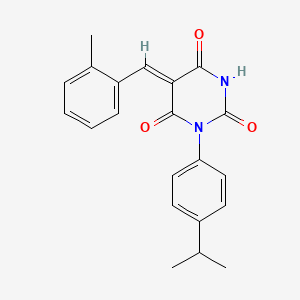
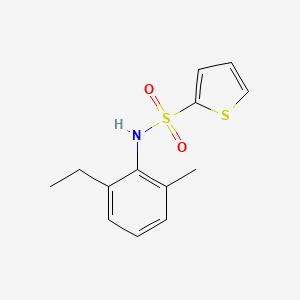
![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)
![2-[(4-chlorobenzyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5695685.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
